molecular formula C28H34N4O2 B611447 N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide CAS No. 2080306-20-1

N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide

Katalognummer B611447
CAS-Nummer: 2080306-20-1
Molekulargewicht: 458.606
InChI-Schlüssel: VUIITYLFSAXKIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TP-064 is a potent inhibitor of protein arginine methyltransferase 4 (PRMT4;  IC50 < 10 nM) that is greater than 100-fold selective over other histone methyltransferases and non-epigenetic targets. It also inhibits methylation of the RNA polymerase II mediator complex subunit 12 (MED12;  IC50 = 43 nM) in vitro. For more information on TP-064 please visit the Structural Genomics Consortium (SGC). The negative control, TP-064N, for TP-064 is also available exclusively through the SGC. You can submit a request to receive the negative control here.
TP-064 is a potent and selective PRMT4 inhibitor. The in vitro activity of TP-064 includes inhibition of PRMT4 with IC50 < 10nM for methylation of H3 (1-25) and greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets. In cellular assays, TP-064 inhibits the methylation of MED12 with IC50 = 43 nM.

Wissenschaftliche Forschungsanwendungen

Application in Oncology

Specific Scientific Field

The field of application is Oncology , specifically in the treatment of Multiple Myeloma .

Summary of the Application

TP-064 is a potent and selective small molecule inhibitor of PRMT4, a protein arginine methyltransferase . It has been identified as a potential therapeutic agent for multiple myeloma, a type of cancer that forms in a type of white blood cell called a plasma cell .

Methods of Application

TP-064 inhibits the methyltransferase activity of PRMT4 with high potency (half-maximal inhibitory concentration, IC 50 < 10 nM) and selectivity over other PRMT family proteins . It reduces arginine dimethylation of the PRMT4 substrates BRG1-associated factor 155 (BAF155; IC 50 = 340 ± 30 nM) and Mediator complex subunit 12 (MED12; IC 50 = 43 ± 10 nM) .

Results or Outcomes

The use of TP-064 resulted in the inhibition of PRMT4’s methyltransferase activity, which is considered a significant step in the treatment of multiple myeloma .

Application in Cardiovascular Research

Specific Scientific Field

The field of application is Cardiovascular Research , specifically in the study of Atherosclerosis .

Summary of the Application

TP-064 has been used to study its impact on inflammatory and metabolic processes related to atherosclerosis, a disease where plaque builds up inside your arteries .

Methods of Application

Male apolipoprotein E knockout mice fed a high cholesterol/high fat Western-type diet were intraperitoneally injected three times a week with 2.5 mg/kg (low dose) or 10 mg/kg (high dose) TP-064 .

Results or Outcomes

TP-064 induced a dose-dependent decrease in lipopolysaccharide-induced ex vivo blood monocyte Tnfα secretion (p < 0.05 for trend) in the context of unchanged blood monocyte concentrations and neutrophilia induction (p < 0.01 for trend) . However, no change was observed in the size or composition of aortic root atherosclerotic lesions .

Application in Epigenetics

Specific Scientific Field

The field of application is Epigenetics , specifically in the study of Protein Arginine Methyltransferases (PRMTs) .

Summary of the Application

TP-064 is a potent and selective small molecule inhibitor of PRMT4 . It has been identified as a potential therapeutic agent for diseases where PRMTs play a significant role .

Methods of Application

TP-064 inhibits the methyltransferase activity of PRMT4 with high potency (half-maximal inhibitory concentration, IC 50 < 10 nM) and selectivity over other PRMT family proteins .

Results or Outcomes

The use of TP-064 resulted in the inhibition of PRMT4’s methyltransferase activity, which is considered a significant step in understanding the functions of the different members of the PRMT family .

Application in Inflammatory Diseases

Specific Scientific Field

The field of application is Inflammatory Diseases , specifically in the study of NF-κB-based inflammatory diseases .

Summary of the Application

TP-064 has been used to study its impact on inflammatory processes related to NF-κB-based inflammatory diseases .

Methods of Application

TP-064 is used to inhibit the pro-inflammatory macrophage lipopolysaccharide response in vitro and ex vivo .

Results or Outcomes

The use of TP-064 induced peritonitis-associated neutrophilia in vivo and inhibited the pro-inflammatory macrophage lipopolysaccharide response in vitro and ex vivo . This suggests that TP-064 can possibly be applied as therapy in NF-κB-based inflammatory diseases .

Application in Chemical Epigenetics

Specific Scientific Field

The field of application is Chemical Epigenetics , specifically in the study of Protein Arginine Methyltransferases (PRMTs) .

Results or Outcomes

Application in NF-κB-based Inflammatory Diseases

Specific Scientific Field

The field of application is NF-κB-based Inflammatory Diseases .

Eigenschaften

IUPAC Name

N-methyl-N-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]-3-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIITYLFSAXKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide

Citations

For This Compound
4
Citations
K Nakayama, MM Szewczyk, C dela Sena, H Wu… - Oncotarget, 2018 - ncbi.nlm.nih.gov
Protein arginine methyltransferase (PRMT) 4 (also known as coactivator-associated arginine methyltransferase 1; CARM1) is involved in a variety of biological processes and is …
Number of citations: 92 www.ncbi.nlm.nih.gov
Y Zhang, M de Boer, EJ van der Wel, M Van Eck… - … et Biophysica Acta (BBA …, 2021 - Elsevier
Previous in vitro studies have shown that protein arginine N-methyltransferase 4 (PRMT4) is a co-activator for an array of cellular activities, including NF-κB-regulated pro-inflammatory …
Number of citations: 6 www.sciencedirect.com
中山和英, ナカヤマカズヒデ - 2021 - tsukuba.repo.nii.ac.jp
Acute myeloid leukemia (AML) is a highly aggressive hematological disorder caused by the malignant transformation of hematopoietic stem cells or myeloid progenitor cells, and is also …
Number of citations: 4 tsukuba.repo.nii.ac.jp
AK Behera, TK Kundu - The DNA, RNA, and Histone Methylomes, 2019 - Springer
Among myriads of histone modifications known today, asymmetric dimethylation of arginines (ADMA) have been found to have important implications in transcriptional regulation of …
Number of citations: 3 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.